Benzyl 2-(chlorosulfonyl)ethylcarbamate

Sulfonyl chloride synthesis Protecting group strategy Peptidomimetic building blocks

Sourcing high-purity, Cbz-protected aminoethanesulfonyl chlorides for solid-phase peptidomimetic synthesis often leads to batch inconsistency and lengthy lead times. This compound resolves that bottleneck. • Orthogonal Cbz protection enables sequential deprotection in SPPS without compromising acid-labile linkers. • High-yielding sulfonyl chloride formation (87-91%) ensures efficient coupling to resin-bound amines and amino esters. • Used as a key intermediate in tyrosine kinase inhibitor (4-anilino-quinazoline) scaffolds and Cbz-taurylsulfonyl azide synthesis. Supplied as a white to off-white solid, ≥98% purity, with rigorous QA/QC and reliable cold-chain shipping.

Molecular Formula C10H12ClNO4S
Molecular Weight 277.73 g/mol
CAS No. 52530-50-4
Cat. No. B1338865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(chlorosulfonyl)ethylcarbamate
CAS52530-50-4
Molecular FormulaC10H12ClNO4S
Molecular Weight277.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)Cl
InChIInChI=1S/C10H12ClNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
InChIKeyCRVCWUXOKRGDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-(chlorosulfonyl)ethylcarbamate: Identity & Procurement


Benzyl 2-(chlorosulfonyl)ethylcarbamate (CAS 52530-50-4), also designated as CBZ-TAURYLSULFONYL CHLORIDE or N-Cbz-2-aminoethanesulfonyl chloride, is a Cbz-protected β-aminoethanesulfonyl chloride characterized by the molecular formula C10H12ClNO4S and a molecular weight of 277.73 g/mol [1]. The compound features a benzyl carbamate (Cbz) protecting group on the amino functionality and a reactive sulfonyl chloride group, positioning it as a versatile electrophilic building block for the synthesis of sulfonopeptides, peptidosulfonamides, and other peptidomimetics . It is typically supplied as a white to off-white solid with commercial purity specifications of ≥95–98% and requires storage at 2–8°C in sealed containers away from moisture [1].

Protecting group
Cbz enables orthogonal acid-labile deprotection for sequential synthesis
Reactive handle
Sulfonyl chloride for efficient sulfonamide bond formation
Procurement confidence
Validated high-yield synthetic protocols reduce supply risk

Why Cbz-Protected Variants Cannot Be Substituted


In the synthesis of sulfonopeptides and peptidomimetics, the choice of protecting group on the aminoethanesulfonyl chloride building block is not interchangeable. The Cbz (benzyloxycarbonyl) group provides a specific acid-lability profile that is orthogonal to base-labile protecting groups such as Fmoc, enabling sequential deprotection strategies in solid-phase peptide synthesis . Substitution with a Boc-protected analog (e.g., tert-butyl 2-(chlorosulfonyl)ethylcarbamate, CAS 134019-73-1) introduces a protecting group that is even more acid-sensitive, potentially compromising stability during sulfonyl chloride formation and subsequent coupling reactions [1]. Conversely, employing an Fmoc-protected analog may result in lower synthetic yields and requires different deprotection conditions . The ethyl linker between the carbamate nitrogen and the sulfonyl chloride moiety also distinguishes this compound from shorter-chain or differently substituted sulfonyl chlorides, impacting the conformational properties of the resulting sulfonopeptides.

Cbz
Boc analog is more acid-sensitive; may cleave prematurely, requiring extra deprotection before sulfonylation.
Boc
Cbz
Fmoc-protected analogs often yield impure sulfonyl chlorides, reducing coupling efficiency in solid-phase synthesis.
Fmoc
Cbz
Shorter-chain sulfonyl chlorides alter conformational spacing, which may affect sulfonopeptide structural context.
shorter linker

Quantitative Differentiation Evidence


Synthesis Yield Optimization via Sodium Acetate

In the synthesis of Cbz-protected sulfonyl chloride 4e (which corresponds to Benzyl 2-(chlorosulfonyl)ethylcarbamate), the addition of sodium acetate to the reaction mixture increased the isolated yield from 50% to 87% . This yield enhancement is specific to the Cbz-protected substrate under these oxidative chlorination conditions, demonstrating that simple adoption of standard sulfonyl chloride formation protocols may result in suboptimal yields for this building block.

Yield with additive
Data to verify
87% yield
vs 50% without sodium acetate
Sodium acetate addition significantly improves yield, reducing material cost in large-scale synthesis.
Oxidative chlorination conditions; source-specific validation recommended.
Sulfonyl chloride synthesis Protecting group strategy Peptidomimetic building blocks

Cbz vs. Boc Stability in Sulfonyl Chloride Formation

The Cbz protecting group demonstrates superior stability compared to the tert-butyloxycarbonyl (Boc) group during sulfonyl chloride synthesis and subsequent coupling reactions . The article explicitly notes that the sulfonyl chloride product contains the 'more stable Cbz-group when compared to a t-Bu-' . In contrast, Boc-protected sulfonyl chlorides require cleavage of the Boc group prior to sulfonate introduction due to solubility and stability issues, adding an extra deprotection/reprotection step that reduces overall efficiency .

Cbz vs Boc stability
Data to verify
Cbz remains intact
Boc requires pre-cleavage, adding deprotection/reprotection steps
Cbz stability avoids an extra synthetic step, improving overall yield and workflow efficiency.
Reported comparison; verify in specific substrate conditions.
Acid-sensitive protecting groups Sulfonyl chloride stability Peptide synthesis

High-Yield Chlorination Protocol

A reported synthesis of CBZ-TAURYLSULFONYL CHLORIDE (CAS 52530-50-4) achieves a 91% yield using thionyl chloride in N,N-dimethylformamide under reflux for 3 hours . This yield compares favorably with typical sulfonyl chloride formation yields, which often range from 60–85% for related substrates, and demonstrates the accessibility of this specific building block via a straightforward, scalable chlorination protocol.

Chlorination yield
Data to verify
91% isolated yield
Typical range 60–85% (class-level)
High-yield chlorination protocol supports multi-gram procurement with reduced waste.
SOCl₂/DMF reflux; reproducibility should be confirmed.
Chlorination Sulfonyl chloride synthesis Process chemistry

Solid-Phase Synthesis Compatibility: Cbz vs. Fmoc

The Cbz protecting group on Benzyl 2-(chlorosulfonyl)ethylcarbamate is orthogonal to the Fmoc group, enabling sequential deprotection strategies in solid-phase synthesis of oligopeptidosulfonamides . The article states that 'our new method for the synthesis of Fmoc-protected β-aminoethanesulfonyl chlorides is even better for Cbz-protected amino acids' , indicating that the Cbz-protected substrate performs as well or better than the corresponding Fmoc-protected analog in the sulfonyl chloride formation step. In contrast, Fmoc-protected sulfonyl chlorides are 'very cumbersome' to prepare and often yield impure compounds .

Cbz vs Fmoc compatibility
Data to verify
Cbz: clean, high-yielding
Fmoc: cumbersome, impure products
Cbz substrate reported better synthetic reliability, simplifying solid-phase library construction.
Based on literature comparison; independent verification advised.
Solid-phase peptide synthesis Orthogonal protecting groups Combinatorial chemistry

Validated Application Scenarios


Oligopeptidosulfonamide Library Synthesis

The orthogonal Cbz protecting group and high-yielding sulfonyl chloride formation (87–91%) make this building block ideally suited for solid-phase synthesis of sulfonopeptide libraries. The Cbz group remains stable during sulfonyl chloride coupling to resin-bound amines and can be selectively removed via hydrogenolysis without affecting acid-labile linkers or side-chain protecting groups . This orthogonal deprotection strategy is essential for constructing diverse peptidomimetic libraries for drug discovery campaigns targeting proteases and other enzyme classes.

Taurine-Containing Peptide Conjugate Synthesis

As a Cbz-protected taurylsulfonyl chloride, this compound serves as a key electrophile for the synthesis of N-terminal taurine-conjugated peptides and sulfonopeptides . The ethyl linker between the carbamate nitrogen and the sulfonyl chloride provides the correct spacing to mimic natural peptide backbone geometry when incorporated into peptidomimetic scaffolds. The documented high yields (87% with sodium acetate optimization) ensure efficient coupling to amino esters and peptide nucleophiles .

Tyrosine Kinase Inhibitor Intermediate Synthesis

Benzyl 2-(chlorosulfonyl)ethylcarbamate has been explicitly utilized as an intermediate in the synthesis of 4-(substituted anilino)-quinazoline derivatives, a well-established class of tyrosine kinase inhibitors . The chlorosulfonyl group serves as an electrophilic handle for introducing sulfonamide linkages into the quinazoline scaffold, a critical structural motif for ATP-binding site inhibition. The Cbz protecting group ensures that the primary amine remains masked until the final deprotection step, enabling clean, high-yielding transformations.

Large-Scale Taurylsulfonyl Azide Synthesis

This sulfonyl chloride is the immediate precursor to Cbz-taurylsulfonyl azide, a versatile reagent for diazo-transfer reactions and click chemistry applications . The robust chlorination protocol achieving 91% yield with thionyl chloride/DMF enables economical scale-up of this building block for the multi-gram preparation of the corresponding sulfonyl azide, which is employed in the synthesis of sulfonamide-based enzyme inhibitors and bioconjugation reagents.

Application
Selection Property
Validation Focus
Oligopeptidosulfonamide libraries
Orthogonal Cbz group for sequential deprotection
Solid-phase coupling efficiency & hydrogenolysis cleavage
Taurine-conjugated peptides
Cbz-protected taurylsulfonyl chloride scaffold
Sulfonamide bond formation yield with peptide nucleophiles
Tyrosine kinase inhibitor intermediates
Reactive sulfonyl chloride for quinazoline sulfonamide linkage
Quinazoline scaffold incorporation & final Cbz removal
Sulfonyl azide synthesis (scale-up)
Robust high-yield chlorination protocol
Azide formation efficiency & multi-gram stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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